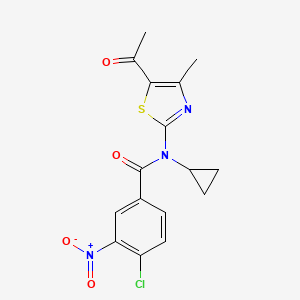
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring, a pyrimidinyl group, and a piperazinecarboxamide moiety, which collectively contribute to its diverse chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with ethylene glycol under acidic conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution reactions using pyrimidine derivatives.
Coupling with Piperazinecarboxamide: The final step involves coupling the benzodioxin-pyrimidinyl intermediate with piperazinecarboxamide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters such as temperature, pH, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The pyrimidinyl group can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-pyrimidinyl)-1-piperazinecarboxylate
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxin ring provides stability and rigidity, while the pyrimidinyl and piperazinecarboxamide groups offer versatile sites for chemical modifications and interactions with biological targets.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-17(20-13-2-3-14-15(12-13)25-11-10-24-14)22-8-6-21(7-9-22)16-18-4-1-5-19-16/h1-5,12H,6-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLITKGCWBKCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methoxy-4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]pentanamide](/img/structure/B4730958.png)
![1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B4730968.png)
![N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4730975.png)

![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4730985.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4730986.png)
![N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B4730992.png)

![isopropyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4731002.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4731014.png)
![3-[(4-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4731027.png)
![7-Propylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene](/img/structure/B4731028.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B4731044.png)
